molecular formula C12H25Cl2N3O B1442616 2-(4-aminopiperidin-1-yl)-N-cyclopentylacetamide dihydrochloride CAS No. 1332531-46-0

2-(4-aminopiperidin-1-yl)-N-cyclopentylacetamide dihydrochloride

Cat. No. B1442616
M. Wt: 298.25 g/mol
InChI Key: QRDYTICCGCXZPW-UHFFFAOYSA-N
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Description

The compound “2-(4-aminopiperidin-1-yl)-N-cyclopentylacetamide dihydrochloride” is likely to be a salt due to the presence of “dihydrochloride” in its name. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also has an amide group (-CONH2), which is a key functional group in proteins and pharmaceuticals .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, piperidone derivatives, which are similar to this compound, are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating .


Molecular Structure Analysis

The InChI code for a similar compound, “2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide dihydrochloride”, is 1S/C11H23N3O.2ClH/c1-3-14(4-2)11(15)9-13-7-5-10(12)6-8-13;;/h10H,3-9,12H2,1-2H3;2*1H . This provides a detailed description of the molecular structure.

Scientific Research Applications

Reductive Amination of Piperidinones

  • Study Focus : Research conducted by Senguttuvan, Murugavelu, and Nagarajan (2013) on the reductive amination of 2,6-diarylpiperidin-4-ones, closely related to the query compound, highlights its potential use in creating analgesics, neuroleptics, and antihistamines. The study showcases the high yield and the chair conformation of the amino group in axial orientation, which may be relevant for designing bioactive molecules (S. Senguttuvan, M. Murugavelu, & S. Nagarajan, 2013).

Synthesis Techniques

  • Chiral Synthesis : Jiang Jie-yin (2015) detailed the synthesis and technology of (R)-3-aminopiperidine dihydrochloride, offering insights into chiral separation and synthesis techniques that could be applied to the compound , enhancing its application in stereochemically sensitive research contexts (Jiang Jie-yin, 2015).

Chemical Reactivity and Applications

  • Novel Derivatives : Studies like those by Foks, Pancechowska-Ksepko, and Gobis (2014) on the synthesis of N-alkylamine and N-cycloalkylamine-derived compounds provide a framework for understanding how modifications in the amino and cycloalkyl groups can yield a variety of derivatives with potential for diverse scientific applications, including the synthesis of thiadiazoles and triazoles (H. Foks, D. Pancechowska-Ksepko, & K. Gobis, 2014).

Metabolic Insights

  • Drug Metabolism : Sun and Scott (2011) explored the metabolism of 4-aminopiperidine drugs, offering molecular and quantum mechanical insights. Such studies could inform the metabolic considerations and optimization of related compounds for improved therapeutic profiles, focusing on interactions with cytochrome P450s (Hao Sun & D. Scott, 2011).

Molecular Recognition

  • Isomer Identification : Mazur, Grishina, and Lebedev (2017) provided a method for recognizing isomeric precursors of pseudodistamine, which could be applicable for identifying and characterizing structural isomers of the query compound, enhancing the precision in drug development and chemical synthesis (D. Mazur, G. Grishina, & A. Lebedev, 2017).

properties

IUPAC Name

2-(4-aminopiperidin-1-yl)-N-cyclopentylacetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O.2ClH/c13-10-5-7-15(8-6-10)9-12(16)14-11-3-1-2-4-11;;/h10-11H,1-9,13H2,(H,14,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDYTICCGCXZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2CCC(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-aminopiperidin-1-yl)-N-cyclopentylacetamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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